molecular formula C11H9N3O B2910052 3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile CAS No. 1616099-40-1

3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile

Cat. No. B2910052
CAS RN: 1616099-40-1
M. Wt: 199.213
InChI Key: YBULYAQNBSMOKA-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a fusion of benzene and imidazole . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of benzimidazoles has been a topic of interest in recent years due to their wide range of applications. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The benzimidazole ring system is a bicyclic heteroaromatic ring system that is composed of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions. Recent research has focused on the synthesis of imidazoles via methods that form one of the heterocycle’s core bonds .


Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature and are highly soluble in water and other polar solvents .

Safety And Hazards

Like all chemicals, benzimidazoles should be handled with care. Some benzimidazoles may be hazardous and could pose risks to health and safety .

Future Directions

Benzimidazoles continue to be an area of active research due to their wide range of applications. Future research will likely focus on developing new synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

3-(1-methylbenzimidazol-5-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-7-13-9-6-8(2-3-10(9)14)11(15)4-5-12/h2-3,6-7H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBULYAQNBSMOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile

Synthesis routes and methods

Procedure details

A mixture of CH3CN (0.62 mL, 11.84 mmol), DMSO (2 mL) and NaH (410 mg, 10.26 mmol) was stirred for 45 minutes at room temperature before a solution of methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (1.5 g, 7.89 mmol) in CH3CN (5 mL) was added dropwise. The resulting mixture was stirred at room temperature for 2 h before quenching by the addition of saturated NH4Cl and extraction with DCM (3×30 ml). The combined organic layers were concentrated to give the desired products 3-(1-methyl-1H-benzo[d]imidazol-6-yl)-3-oxopropanenitrile and 3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile (600 mg, 38%) and used in the next step without further purification. LCMS (m/z): 200.07 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
410 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.62 mL
Type
solvent
Reaction Step Two

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